molecular formula C7H8N2O2S B1429018 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 1190987-12-2

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No.: B1429018
CAS No.: 1190987-12-2
M. Wt: 184.22 g/mol
InChI Key: AEJGEFSKDGLVIF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with suitable carboxylic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a range of industrial applications.

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound is structurally similar but has a methyl group at the 5-position.

  • Thiazolo[5,4-c]pyridine derivatives: Other derivatives with different substituents on the thiazole or pyridine rings.

Uniqueness: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is unique due to its specific arrangement of atoms and functional groups

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h8H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJGEFSKDGLVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738722
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190987-12-2
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

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